molecular formula C15H12ClNO2 B042584 N-[4-Chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide CAS No. 65854-71-9

N-[4-Chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide

Cat. No. B042584
CAS RN: 65854-71-9
M. Wt: 278.74 g/mol
InChI Key: NHAUKYAYIYDFST-VIQYUKPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-Chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide is a chemical compound with potential interest in various scientific fields due to its unique structure and properties. While specific studies on this exact molecule were not found, related compounds have been synthesized and analyzed, providing insights into potential characteristics and applications of similar acetamide derivatives.

Synthesis Analysis

The synthesis of related acetamide derivatives often involves multi-step chemical reactions, including acetylation, chloroacetylation, and reactions with various reagents to introduce specific functional groups or to modify the molecular structure to achieve the desired compound (Chi et al., 2018). For instance, compounds such as N-(3-chloro-4-fluorophenyl) acetamides have been synthesized through reactions involving specific substitutions at phenyl and benzofuran positions (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using X-ray diffraction analysis, demonstrating how non-covalent interactions such as hydrogen bonding play a significant role in the supramolecular architecture of these compounds. For example, N-(5-chloro-2-hydroxy-phenyl)-acetamide shows a 1D–3D structure due to classical hydrogen bonding and other interactions (Chi et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives can include nucleophilic substitution, where the acetamide group plays a crucial role in the reaction mechanism. These compounds can undergo various chemical transformations, leading to a wide range of products with different chemical and physical properties (Janardhan et al., 2014).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as melting points and solubility, are influenced by their molecular structure. X-ray crystallography provides detailed information about the crystal packing, which can be used to understand the compound's physical properties better (Saravanan et al., 2016).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, including reactivity and stability, are determined by their functional groups and molecular structure. Studies on related compounds reveal that the acetamide group contributes significantly to the compound's overall chemical behavior, affecting its reactivity towards various reagents and conditions (Duran & Canbaz, 2013).

Scientific Research Applications

Crystal Structure Analysis

The study of crystalline compounds closely related to N-[4-Chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide reveals insights into their molecular and crystal structures. For instance, the crystal and molecular structures of N-(5-Chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid have been characterized by X-ray diffraction analysis, showcasing the supramolecular architectures that involve various hydrogen bonds and non-covalent interactions. These weak interactions contribute to the formation of 1D–3D structures within the compounds, highlighting the significance of non-covalent associations in crystal packing (Chi et al., 2018).

Synthesis and Antitumor Activity

The synthesis and evaluation of antitumor activity of novel compounds is a critical area of research. For example, new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems have been synthesized and screened for their antitumor activity. Some of these compounds have shown considerable anticancer activity against various cancer cell lines, demonstrating the potential therapeutic applications of such chemical structures (Yurttaş et al., 2015).

Anti-inflammatory Activity

Another application is in the development of anti-inflammatory agents. A study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which showed significant anti-inflammatory activity. This underscores the utility of such compounds in designing new anti-inflammatory drugs (Sunder et al., 2013).

Synthesis of Monomers for Polybenzimidazoles

The synthesis of new AB-type monomers for polybenzimidazoles using derivatives similar to N-[4-Chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide as starting materials demonstrates the compound's relevance in polymer chemistry. These monomers contribute to the development of high-performance polymers with potential applications in advanced materials technology (Begunov & Valyaeva, 2015).

properties

IUPAC Name

N-[4-chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c1-10(18)17-14-8-7-12(16)9-13(14)15(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18)/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAUKYAYIYDFST-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-Chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.